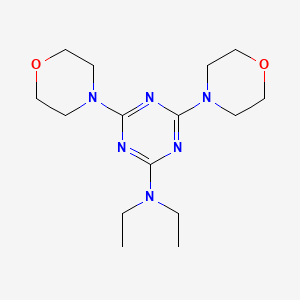
N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE is a compound belonging to the class of 1,3,5-triazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE typically involves the substitution of chlorine atoms in cyanuric chloride with morpholine and diethylamine. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine or diethylamine groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the morpholine or diethylamine groups .
科学的研究の応用
N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer activity, particularly against various cancer cell lines such as SW620, A549, HeLa, and MCF-7.
Biological Studies: It is used in research on enzyme inhibition, particularly monoamine oxidase (MAO) inhibitors, which are important in the treatment of neurological disorders.
Chemical Biology: The compound’s ability to interact with DNA and inhibit specific enzymes makes it a valuable tool in chemical biology research.
作用機序
The mechanism of action of N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE involves its interaction with specific molecular targets and pathways. For example, it can inhibit the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell proliferation and survival . The compound’s ability to inhibit this pathway makes it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as:
4,6-Dimorpholino-1,3,5-triazine: Known for its anticancer activity.
4,6-Dipiperidino-1,3,5-triazine: Studied for its antimicrobial and enzyme inhibition properties.
Uniqueness
N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE is unique due to its specific combination of morpholine and diethylamine groups, which contribute to its distinct chemical properties and biological activities.
特性
分子式 |
C15H26N6O2 |
|---|---|
分子量 |
322.41 g/mol |
IUPAC名 |
N,N-diethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H26N6O2/c1-3-19(4-2)13-16-14(20-5-9-22-10-6-20)18-15(17-13)21-7-11-23-12-8-21/h3-12H2,1-2H3 |
InChIキー |
REQWJGFAZPQXCB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B14946410.png)
![1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea](/img/structure/B14946416.png)
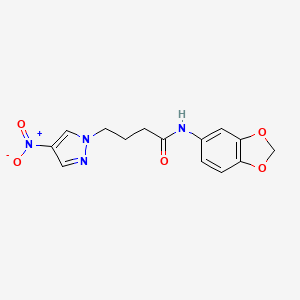
![3-(4-Tert-butylphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B14946428.png)
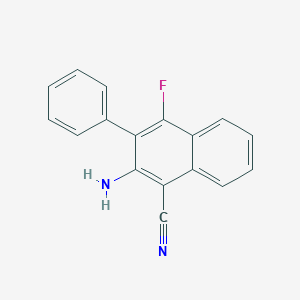
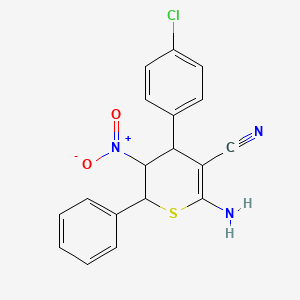
![3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14946438.png)
![2-[5-(2,4-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B14946450.png)
![1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14946473.png)
![2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14946477.png)
![2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946482.png)
![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile](/img/structure/B14946492.png)
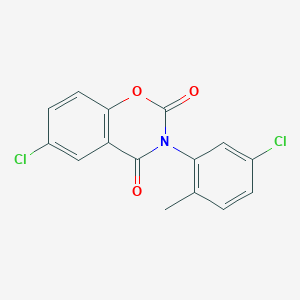
![3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14946498.png)
